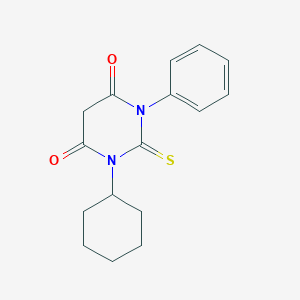
Pentadecane-2,5,14-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentadecane-2,5,14-trione is an organic compound with the molecular formula C15H26O3 It is characterized by the presence of three ketone groups located at the 2nd, 5th, and 14th positions of the pentadecane chain
準備方法
Synthetic Routes and Reaction Conditions
Pentadecane-2,5,14-trione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. For instance, the sulfuric acid and Amberlyst-H+ catalyzed condensation reactions of renewable feedstock levulinic acid with paraformaldehyde under neat conditions at 80°C yield 2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione . A similar condensation reaction between 4-ketopimelic acid and paraformaldehyde at 80°C produces 2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of renewable feedstock and catalytic condensation reactions. The use of renewable resources and efficient catalytic systems is crucial for the sustainable and cost-effective production of this compound.
化学反応の分析
Types of Reactions
Pentadecane-2,5,14-trione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to form carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms adjacent to the ketone groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pentadecane-2,5,14-trione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of pentadecane-2,5,14-trione involves its interaction with various molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione: A similar compound synthesized through condensation reactions with paraformaldehyde.
2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione: Another related compound with a similar structure and synthesis route.
Uniqueness
Pentadecane-2,5,14-trione is unique due to its specific arrangement of ketone groups along the pentadecane chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
CAS番号 |
63563-88-2 |
|---|---|
分子式 |
C15H26O3 |
分子量 |
254.36 g/mol |
IUPAC名 |
pentadecane-2,5,14-trione |
InChI |
InChI=1S/C15H26O3/c1-13(16)9-7-5-3-4-6-8-10-15(18)12-11-14(2)17/h3-12H2,1-2H3 |
InChIキー |
BEVUVODCSMAYJW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCCCCCCC(=O)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


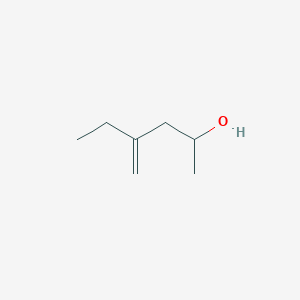
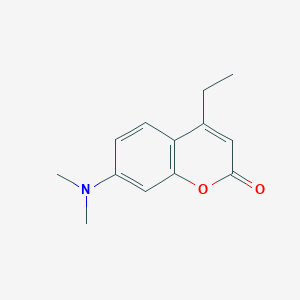
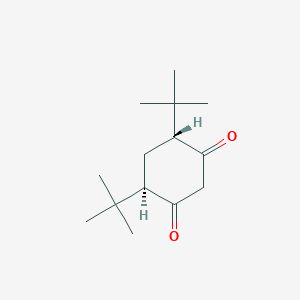
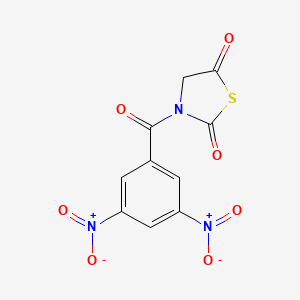

![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
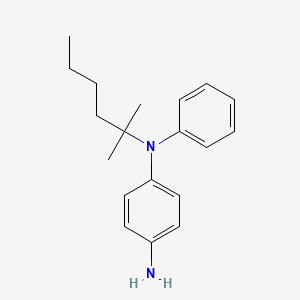

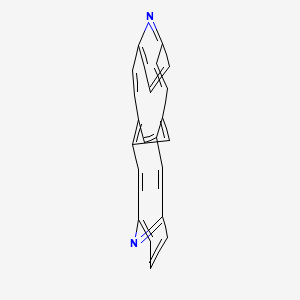
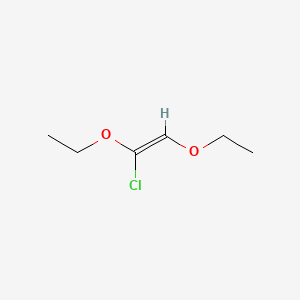
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
